
Benzoic acid--propane-1,2,3-triol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–propane-1,2,3-triol (2/1) typically involves the esterification reaction between benzoic acid and propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and maximize yield .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–propane-1,2,3-triol (2/1) can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors, higher temperatures, and the use of more efficient catalysts to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester bonds can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester components.
Substitution: Nitrobenzoic acid, bromobenzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,2,3-triol (Glycerol): A trihydroxy alcohol used as a humectant and in various industrial applications.
Esters of benzoic acid: Compounds formed by the esterification of benzoic acid with various alcohols.
Uniqueness
Benzoic acid–propane-1,2,3-triol (2/1) is unique due to its combined properties of both benzoic acid and propane-1,2,3-triol. This combination allows it to exhibit both antimicrobial and humectant properties, making it valuable in applications where both properties are desired .
Propiedades
Número CAS |
66027-53-0 |
|---|---|
Fórmula molecular |
C17H20O7 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
benzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |
Clave InChI |
SKJKJQFQVYECDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

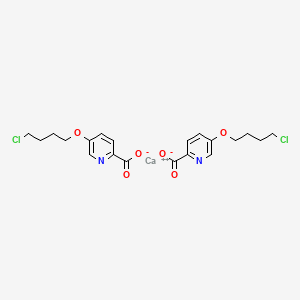
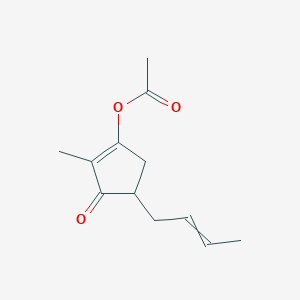
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
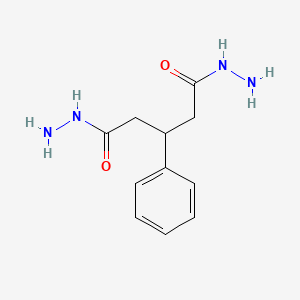

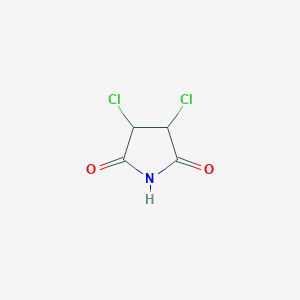
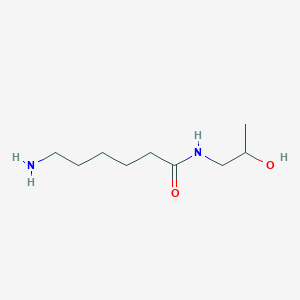
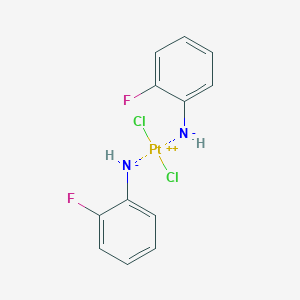



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
